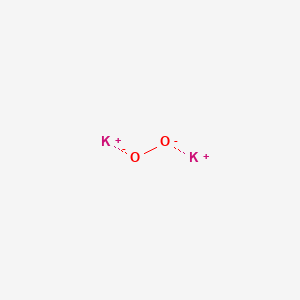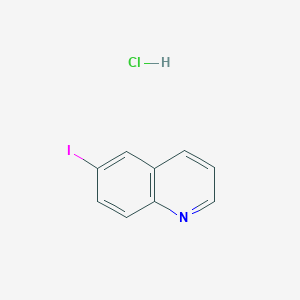
CCRIS 779
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 779: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a stereoisomeric compound known for its complex structure, which includes multiple fused benzene rings and an epoxide group. This compound is of significant interest in scientific research due to its potential biological activities and interactions with DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 779 typically involves multi-step organic reactions. One common method includes the epoxidation of benz(a)anthracene derivatives followed by dihydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide group, leading to the formation of diol derivatives.
Reduction: Reduction reactions can target the epoxide ring, converting it into a diol.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other oxidizing agents are commonly used for epoxidation.
Reducing Agents: Sodium borohydride and other reducing agents can be used for the reduction of the epoxide ring.
Catalysts: Transition metal catalysts are often employed to facilitate these reactions.
Major Products
科学的研究の応用
Chemistry
In chemistry, CCRIS 779 is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology
Biologically, this compound is studied for its interactions with DNA. It forms adducts with DNA, which can be used to understand the mechanisms of mutagenesis and carcinogenesis.
Medicine
In medicine, research focuses on the compound’s potential role in cancer development and its use as a biomarker for exposure to PAHs.
Industry
While its industrial applications are limited, the compound’s derivatives are explored for use in materials science and environmental monitoring.
作用機序
The mechanism by which CCRIS 779 exerts its effects involves its interaction with DNA. The compound forms covalent adducts with DNA, leading to structural changes that can result in mutations. These interactions are mediated by the epoxide group, which reacts with nucleophilic sites on the DNA.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar DNA-binding properties.
Benz(a)anthracene: The parent compound from which CCRIS 779 is derived.
Chrysene: A PAH with a similar structure but different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dihydroxy and epoxide groups, which contribute to its distinct reactivity and biological interactions.
特性
CAS番号 |
64937-39-9 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(4S,6R,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1 |
InChIキー |
QMVDCUCAPJTHNE-VSZNYVQBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]5[C@H](O5)[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
同義語 |
[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















